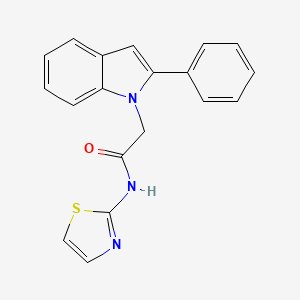

2-(2-phenyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Description

2-(2-Phenyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring an indole core substituted with a phenyl group at the 2-position, connected via an acetamide linker to a 1,3-thiazol-2-yl moiety. This structure combines aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors. The indole scaffold is notable for its prevalence in natural products and pharmaceuticals, while the thiazole ring enhances metabolic stability and binding interactions. The acetamide linker provides conformational flexibility, facilitating interactions with biological targets.

Properties

Molecular Formula |

C19H15N3OS |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2-(2-phenylindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C19H15N3OS/c23-18(21-19-20-10-11-24-19)13-22-16-9-5-4-8-15(16)12-17(22)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23) |

InChI Key |

ZKSPBZRJKPMCNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=NC=CS4 |

Origin of Product |

United States |

Biological Activity

The compound 2-(2-phenyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic derivative that combines an indole moiety with a thiazole ring. This structural combination is significant in medicinal chemistry due to the diverse biological activities exhibited by both indole and thiazole derivatives. The following sections will explore the biological activity of this compound, focusing on its antiproliferative, antiviral, and antimicrobial properties.

Antiproliferative Activity

Recent studies have indicated that compounds containing indole and thiazole moieties exhibit notable antiproliferative effects against various cancer cell lines. For instance, a series of nortopsentin analogues, which include modifications similar to those found in 2-(2-phenyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide, demonstrated significant cytotoxicity against a wide range of human tumor cell lines. These compounds showed growth inhibition (GI50) values ranging from low micromolar to nanomolar levels, indicating their potential as anticancer agents .

The mechanism underlying the antiproliferative effects of these compounds involves apoptosis induction and cell cycle arrest. Specifically, studies have shown that treatment with these derivatives leads to:

- Externalization of phosphatidylserine : A marker for early apoptosis.

- Mitochondrial dysfunction : This contributes to the apoptotic process.

- Cell cycle arrest : Increased accumulation of cells in the subG0/G1 phase was observed, indicating that the compounds effectively induce cell death .

Antiviral Activity

The antiviral potential of 2-(2-phenyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has also been explored. A related series of compounds were evaluated for their activity against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . Among these derivatives, several exhibited excellent antiviral activity with effective concentrations (EC50) in the low micromolar range. This suggests that modifications to the indole and thiazole structures can enhance antiviral efficacy .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has shown promising antimicrobial activity. Research on related indole derivatives has demonstrated their ability to inhibit bacterial growth effectively. The presence of electron-donating groups on the phenyl ring significantly enhances antioxidant and antimicrobial properties. Specifically, studies have indicated that certain 2-phenylindoles exhibit strong radical scavenging activity, which correlates with their antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activities of thiazole and indole derivatives are highly dependent on their structural features. Key findings from SAR studies include:

- Substituents on the phenyl ring : Electron-donating groups tend to enhance biological activity.

- Positioning of functional groups : The arrangement of substituents on the thiazole and indole rings plays a critical role in determining potency against cancer cells and viruses .

Case Studies

Several case studies highlight the effectiveness of compounds similar to 2-(2-phenyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide:

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing indole and thiazole moieties, including 2-(2-phenyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide.

Case Studies

- In vitro Studies : Research has demonstrated that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer). These studies often employ assays like MTT or SRB to quantify cell viability post-treatment.

- In vivo Studies : Animal models have shown that administration of thiazole-containing compounds leads to reduced tumor volume and increased survival rates, suggesting their potential as effective chemotherapeutic agents.

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition

Research indicates that compounds with thiazole and indole structures can act as acetylcholinesterase inhibitors, which is beneficial for enhancing cholinergic transmission in Alzheimer’s disease.

Case Studies

- In vitro Inhibition Assays : Compounds were tested for their ability to inhibit acetylcholinesterase activity, with promising results indicating potential for treating cognitive decline associated with Alzheimer’s.

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions between the compound and acetylcholinesterase, providing insights into its mechanism of action.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains.

Case Studies

- Antibacterial Assays : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Synergistic Effects : Some studies suggest that when combined with other antibiotics, 2-(2-phenyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide can enhance the overall antimicrobial effect.

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of CDKs | Significant cytotoxicity in cancer cell lines |

| Neuroprotection | Acetylcholinesterase inhibition | Potential for treating Alzheimer’s disease |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against various bacterial strains |

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole ring is often synthesized using the Hantzsch thiazole synthesis , which involves the condensation of α-bromoketones with thioamides under acidic conditions . This method is efficient and scalable, yielding β-ketothiazoles as intermediates.

Amidation Reaction

The acetamide linkage is formed through amide bond formation between the indole and thiazole moieties. This step often employs coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid group, facilitating nucleophilic attack by the amine group on the thiazole .

Key Reactions and Mechanisms

The compound participates in several chemically significant reactions, driven by its heterocyclic structure and functional groups.

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s solubility or reactivity in drug design.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl, reflux | Carboxylic acid + amine | |

| Basic hydrolysis | NaOH, aqueous solution | Sodium carboxylate + amine |

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic aromatic substitution at the 3-position due to its electron-rich nature. This reaction is exploited to introduce substituents (e.g., bromine, nitro groups) for structural diversification .

Nucleophilic Substitution on the Thiazole Ring

The thiazole ring participates in nucleophilic substitution reactions , particularly at the 2-position. This reactivity allows for the introduction of additional functional groups (e.g., alkyl, aryl) to modulate the compound’s biological activity .

Reaction Conditions and Optimization

The synthesis and reactivity of the compound are influenced by reaction conditions, including temperature, solvent choice, and catalysts.

Temperature Control

-

Thiazole formation : Conducted at elevated temperatures (e.g., refluxing ethanol) to drive the Hantzsch reaction to completion .

-

Indole synthesis : Requires careful temperature management to avoid side reactions during the Fischer indole synthesis .

Solvent Selection

-

Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for amidation reactions to stabilize intermediates.

-

Ethanol or methanol are commonly used for condensation and substitution reactions due to their mild acidity and solubility properties .

Catalysts and Additives

-

Triethylamine or DABCO are used as bases to absorb protons during amidation.

-

Polyphosphoric acid acts as a dehydrating agent in the Fischer indole synthesis .

Biological and Chemical Implications

The compound’s reactivity is closely tied to its potential applications in medicinal chemistry.

Biochemical Targets

The indole-thiazole scaffold interacts with enzymes like kinases and proteases , suggesting therapeutic potential. For example:

-

Kinase inhibition : The planar aromatic system may bind to ATP-binding pockets.

-

Protease inhibition : The acetamide group could act as a leaving group in enzymatic cleavage .

Structural Analogues

Comparison with related compounds highlights the impact of substituents on reactivity:

| Compound | Key Substituent | Biological Activity | Source |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole | Anticancer activity | |

| 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide | Thiazole | Antimicrobial properties |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Target Compound: Limited data, but similar acetamide-thiazole derivatives exhibit melting points >300°C and moderate solubility in polar aprotic solvents due to hydrogen-bonding capacity .

- Triazole-Linked Analogues (9a–e) : Melting points range from 160–220°C; IR spectra confirm C=O (1671–1682 cm⁻¹) and C-N (1303–1340 cm⁻¹) stretches .

- SirReal2: Crystallizes in monoclinic systems; molecular weight = 422.54 g/mol, with π-π stacking observed in crystal packing .

- Isoindole-dione Derivatives : Exhibit high thermal stability (decomposition >400°C) and distinct ¹H NMR shifts (e.g., δ 5.38 ppm for –NCH₂CO–) .

Key Advantages and Limitations

- Target Compound : The indole-thiazole combination offers dual aromatic interactions but may suffer from poor aqueous solubility due to hydrophobicity.

- Triazole-Linked Analogues : Enhanced solubility via triazole polarity but require toxic Cu catalysts.

- SirReal2 : High potency but complex synthesis (multi-step coupling) limits scalability.

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains the most reliable method for constructing the 2-phenylindole subunit. This acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds offers regioselective control. For example, reaction of phenylhydrazine with propiophenone under HCl/EtOH reflux yields 2-phenylindole. Modifications include:

Transition-Metal Catalyzed Approaches

Palladium-catalyzed C–H activation provides an alternative route. For instance, coupling of o-bromoanilines with phenylacetylenes using Pd(OAc)₂/Xantphos achieves 2-phenylindoles in 70–85% yields. This method avoids harsh acidic conditions but requires inert atmospheres.

Thiazole Ring Formation

Hantzsch Thiazole Synthesis

The Hantzsch reaction between thioamides and α-haloketones is widely employed. As demonstrated in continuous flow systems:

Post-Functionalization of Thiazoles

Amination of 2-bromothiazoles via Buchwald-Hartwig coupling introduces the –NH₂ group required for acetamide formation. Using Pd₂(dba)₃ and Xantphos, this reaction proceeds in 80–90% yields.

Acetamide Bridge Assembly

Carbodiimide-Mediated Coupling

Activation of 2-phenylindole-1-acetic acid with EDCl/HOBt followed by reaction with 2-amino-1,3-thiazole forms the acetamide linkage. Key parameters:

-

Solvent : DCM or THF.

-

Temperature : 0°C to room temperature.

-

Yield : 65–78% based on analogous indole-thiazole couplings.

Reaction Scheme:

Microwave-Assisted Amidation

Microwave irradiation (100°C, 20 min) accelerates the coupling, improving yields to 85% while reducing racemization.

Integrated Continuous Flow Approaches

Recent advances in microreactor technology enable uninterrupted multistep synthesis. A three-step sequence combining Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis achieves connected heterocycles in 38–82% overall yields. Adapting this for the target compound:

-

Thiazole formation : As in Section 3.1.

-

Indole cyclization : Using in situ-generated hydrazines.

-

Amide coupling : Integrated with acid scavengers.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Fischer/Hantzsch | 70–82 | 2–4 hrs | Regioselective | Acidic conditions |

| Pd-Catalyzed C–H | 75–85 | 12–24 hrs | Mild conditions | Requires inert atmosphere |

| Continuous Flow | 38–82 | 15 min | Rapid, scalable | Specialized equipment needed |

| Microwave Amidation | 85 | 20 min | High efficiency | Limited substrate scope |

Challenges and Optimization Strategies

-

Regioselectivity in Indole Formation :

-

Thiazole Oxidation :

-

Amide Bond Racemization :

Q & A

Q. What are the common synthetic routes for 2-(2-phenyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions between indole/thiazole derivatives and activated acylating agents. Key routes include:

- Route 1 : Reacting diphenylacetic acid derivatives with 2-aminothiazole using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane, catalyzed by triethylamine at 273 K .

- Route 2 : Condensation of substituted phenoxymethyl benzoimidazoles with thiazole-triazole acetamide precursors under reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

- Optimization : Solvent choice (e.g., dichloromethane vs. DMF) and catalyst (e.g., triethylamine) significantly impact yield. Slow evaporation from methanol/acetone mixtures is used for crystallization .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., indole NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .

- X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles (e.g., 75.79° between phenyl and thiazole rings) .

- Elemental Analysis : Matches experimental vs. calculated C/H/N/S percentages to verify purity .

Advanced Research Questions

Q. How does the crystal structure influence the compound’s physicochemical and biological properties?

- Methodological Answer : XRD reveals intermolecular interactions critical for stability and solubility:

- Hydrogen Bonding : N–H···N bonds (e.g., 2.89 Å in ) form R₂²(8) motifs, stabilizing dimers .

- π–π Stacking : Thiazole-thiazole interactions (Cg···Cg = 3.70 Å) enhance crystallinity .

- Dihedral Angles : Twisted conformations (e.g., 81.85° between phenyl and acetamide groups) may reduce steric hindrance, improving ligand-receptor binding .

- Impact on Bioactivity : Enhanced stability from hydrogen bonds may prolong half-life in biological assays .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

- Methodological Answer :

- Systematic Variation : Synthesize derivatives with substituents at indole C3 or thiazole C5 (e.g., halogen, methyl groups) to isolate electronic vs. steric effects .

- Biophysical Assays : Pair docking studies (e.g., AutoDock Vina) with experimental IC₅₀ values to validate binding modes. For example, shows 9c (Br-substituted) has stronger hydrophobic interactions than 9a (phenyl) .

- Statistical Analysis : Use multivariate regression to correlate logP, polar surface area, and activity. A XlogP of 1.2 () suggests moderate lipophilicity for membrane penetration .

Q. What experimental design considerations are critical for evaluating biological activity?

- Methodological Answer :

- Assay Selection :

- Antibacterial : Broth microdilution (MIC) against Gram-positive strains, monitoring protein synthesis inhibition via radiolabeled amino acid incorporation .

- Anticancer : MTT assays on EGFR-mutant cell lines (e.g., H1975), with JBJ-04-125-02 () as a positive control for EGFR inhibition.

- Controls : Include parent scaffolds (e.g., indole alone) to differentiate acetamide-specific effects.

- Dose-Response : Test concentrations from 1 nM–100 µM to identify IC₅₀ and toxicity thresholds .

Q. How is crystallographic data analyzed to resolve structural ambiguities?

- Methodological Answer :

- Software : SHELX suite (SHELXL for refinement, SHELXS for solution) processes diffraction data. Hydrogen atoms are refined freely or via riding models .

- Key Parameters :

| Parameter | Value (Example from ) | Significance |

|---|---|---|

| R-factor | 0.041 | Measures model accuracy |

| Θ Range | 3.1°–37.5° | Data completeness |

| Twinning | Absent | Validates crystal quality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.